molecular formula C13H11FN2O5S B11020724 N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B11020724
M. Wt: 326.30 g/mol
InChI Key: WEYDNFGFTABICZ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a methoxybenzenesulfonamide moiety

Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11FN2O5S/c1-21-10-3-5-11(6-4-10)22(19,20)15-13-8-9(16(17)18)2-7-12(13)14/h2-8,15H,1H3

InChI Key

WEYDNFGFTABICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-5-nitroaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products

    Reduction: The major product is N-(2-fluoro-5-aminophenyl)-4-methoxybenzenesulfonamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: The major product is N-(2-fluoro-5-nitrophenyl)-4-carboxybenzenesulfonamide.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-nitrophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide moiety, which can impart distinct chemical and biological properties

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